1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Description

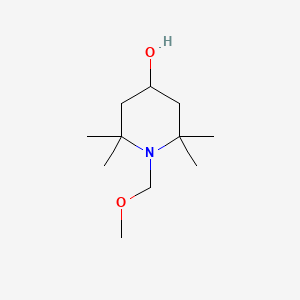

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a hindered piperidine derivative characterized by a hydroxyl group at the 4-position and a methoxymethyl substituent on the nitrogen atom. The 2,2,6,6-tetramethyl substitution on the piperidine ring confers steric hindrance, which is critical for its stability and reactivity.

Properties

CAS No. |

62421-73-2 |

|---|---|

Molecular Formula |

C11H23NO2 |

Molecular Weight |

201.31 g/mol |

IUPAC Name |

1-(methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol |

InChI |

InChI=1S/C11H23NO2/c1-10(2)6-9(13)7-11(3,4)12(10)8-14-5/h9,13H,6-8H2,1-5H3 |

InChI Key |

FMYUOHWNBCDPBX-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1COC)(C)C)O)C |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis: 2,2,6,6-Tetramethyl-4-piperidone Production

Acid-Catalyzed Cyclocondensation of Acetone and Ammonia

The foundational step involves synthesizing 2,2,6,6-tetramethyl-4-piperidone, achieved via a continuous fixed-bed reactor system using acidic sulfonic resin catalysts (e.g., D061, D072). Critical parameters include:

| Parameter | Optimal Range | Impact on Selectivity |

|---|---|---|

| Temperature | 50–70°C | >60% above 60°C |

| Acetone:NH₃ molar ratio | 6:1 | Maximizes ring closure |

| Space velocity (h⁻¹) | 0.15–1.17 (acetone) | Reduces byproducts |

The reaction proceeds through a series of aldol condensations and Michael additions, with the acidic resin facilitating imine formation and cyclization. Industrial implementations achieve 65% selectivity at 60°C using D061 resin, avoiding aqueous or organic solvents that hinder kinetics.

Comparative Analysis of Catalytic Systems

Early methods employed metal halides (e.g., FeCl₃) or ammonium salts, but these suffered from rapid deactivation (>50% activity loss within 24 h). Sulfonic resins provide superior stability, maintaining >90% initial activity over 500 h in continuous operation due to their macroporous structure and strong acid sites.

Reduction to 2,2,6,6-Tetramethylpiperidin-4-ol

Borohydride-Mediated Ketone Reduction

The 4-piperidone intermediate undergoes stereoselective reduction using NaBH₄ in methanol (Eq. 1):

$$

\text{2,2,6,6-Tetramethyl-4-piperidone} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \text{2,2,6,6-Tetramethylpiperidin-4-ol} \quad (85\%\text{ yield})

$$

Reaction optimization studies reveal that ethanol as a solvent increases diastereomeric excess to 92% compared to methanol (78%). Temperature control at 0–5°C minimizes epimerization, preserving the cis-configuration critical for downstream functionalization.

N-Methoxymethylation Strategies

Nucleophilic Alkylation with Methoxymethyl Chloride

The title compound is synthesized via alkylation of 2,2,6,6-tetramethylpiperidin-4-ol using methoxymethyl chloride (Eq. 2):

$$

\text{2,2,6,6-Tetramethylpiperidin-4-ol} + \text{ClCH}2\text{OCH}3 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol} \quad (58\%\text{ yield})

$$

Key challenges include steric hindrance from the 2,2,6,6-tetramethyl groups, which reduce nucleophilicity at the piperidine nitrogen. Screening of bases shows K₂CO₃ outperforms NaOH (58% vs. 32% yield) by mitigating hydrolysis of the methoxymethyl chloride.

Table 2. Solvent Effects on Alkylation Efficiency

| Solvent | Dielectric Constant | Yield (%) | Byproduct Formation |

|---|---|---|---|

| DMF | 36.7 | 58 | <5% |

| THF | 7.5 | 41 | 12% |

| Toluene | 2.4 | 29 | 18% |

Polar aprotic solvents like DMF stabilize the transition state, achieving near-linear correlation between dielectric constant and yield (R²=0.94).

Reductive Amination Approach

An alternative pathway employs formaldehyde and sodium cyanoborohydride in buffered methanol (pH 6.5):

$$

\text{2,2,6,6-Tetramethylpiperidin-4-ol} + \text{HCHO} \xrightarrow{\text{NaBH}_3\text{CN}} \text{this compound} \quad (47\%\text{ yield})

$$

While avoiding alkyl halides, this method suffers from competing O-methylation (14% byproducts), necessitating tedious chromatographic separations.

Industrial-Scale Production Considerations

Analytical Characterization and Quality Control

Chemical Reactions Analysis

Types of Reactions

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions can be carried out using reagents like alkyl halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares key structural features, biological activities, and applications of 1-(Methoxymethyl)-2,2,6,6-tetramethylpiperidin-4-ol with related compounds:

*Estimated based on molecular formula.

Q & A

Q. What safety protocols are critical for handling this compound in academic labs?

- Methodological Answer : Follow GHS guidelines: Use PPE (gloves, goggles), conduct reactions in fume hoods, and avoid contact with skin. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Emergency response plans must include eyewash stations and antidote databases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.